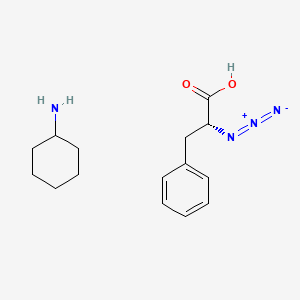

D-azidophenylalanine CHA salt

Description

D-Azidophenylalanine as a Bioorthogonal Chemical Handle.medchemexpress.commedchemexpress.comebi.ac.ukwikipedia.org

D-azidophenylalanine is a non-canonical amino acid that has emerged as a powerful tool in chemical biology due to its bioorthogonal reactivity. medchemexpress.commedchemexpress.comebi.ac.uk The azide (B81097) group, which is not naturally found in biological systems, can participate in specific chemical reactions without interfering with native cellular processes. acs.org This allows for the precise chemical modification of proteins containing this UAA.

The primary application of D-azidophenylalanine lies in its ability to undergo "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.commdpi.com These reactions are highly efficient and specific, enabling the attachment of a wide variety of molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to a target protein. researchhub.com This has proven invaluable for applications in protein labeling, imaging, and the creation of antibody-drug conjugates. ox.ac.ukebi.ac.uk Furthermore, the azide group can be reduced to an amine, providing another route for protein functionalization. Upon UV irradiation, the azido (B1232118) group can also form a highly reactive nitrene, which can be used to create cross-links within or between proteins, providing insights into protein structure and interactions. mdpi.com

Rationale for Azide Functionality in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group (–N₃) is a cornerstone of bioorthogonal chemistry due to its unique properties. wikipedia.orgnih.gov It is small, metabolically stable, and, crucially, absent from most biological systems, meaning it does not participate in competing side reactions. wikipedia.orgnih.gov The azide acts as a soft electrophile, making it selectively reactive with soft nucleophiles like phosphines, a type of chemical group not naturally found in cells. wikipedia.orgnih.gov

This selective reactivity is the basis for several powerful bioorthogonal ligation reactions, including the Staudinger ligation and various forms of "click chemistry". nih.govacs.org The Staudinger ligation involves the reaction of an azide with a triphenylphosphine (B44618) to form a stable amide bond. nih.gov While groundbreaking, this reaction has relatively slow kinetics. nih.gov A faster and more widely used alternative is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. acs.org However, the toxicity of the copper catalyst limits its application in living cells. wikipedia.orgacs.org To overcome this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes a strained cyclooctyne (B158145) to react with the azide without the need for a toxic metal catalyst. wikipedia.orgacs.org

The azide's utility as a bioorthogonal handle has made it invaluable for labeling and visualizing biomolecules, including proteins, glycans, and nucleic acids, in their native environment. nih.govkinxcdn.com By incorporating an azide-containing UAA like D-azidophenylalanine into a protein, researchers can selectively attach probes, such as fluorescent dyes or biotin tags, to study protein localization, interactions, and dynamics. nih.govlumiprobe.com

Role in Expanding Protein Functionality and Biodiversity

The incorporation of D-azidophenylalanine and other UAAs significantly expands the chemical and functional diversity of proteins beyond what is achievable through traditional mutagenesis of the 20 canonical amino acids. acs.orgpnas.org This "expanded genetic code" allows for the introduction of novel chemical moieties that can confer new properties and functions to proteins. pnas.orgnih.gov

For instance, the azide group in azidophenylalanine can serve as a "clickable" handle for a wide range of applications. acs.orgnih.gov Researchers have used this functionality to:

Create protein-based biomaterials: The azide group allows for the site-specific cross-linking of proteins to form hydrogels, nanoparticles, and other materials with tailored properties. acs.org

Develop novel therapeutics: The ability to attach drugs or imaging agents to specific sites on a protein has led to the development of more targeted and effective antibody-drug conjugates (ADCs). nih.gov

Study protein-protein interactions: The azide can be used as a photo-crosslinker to capture transient protein interactions within a cell. ebi.ac.uk

Enhance enzymatic activity: In some cases, the introduction of a UAA has been shown to increase the catalytic efficiency of an enzyme through mechanisms not possible with the standard 20 amino acids. pnas.org

The cyclohexylammonium (CHA) salt form of D-azidophenylalanine improves the compound's handling and solubility properties, facilitating its use in cell culture media for efficient incorporation into proteins. smolecule.comchemicalbook.com The synthesis of various azido-modified phenylalanine residues has provided a toolkit of probes to study protein environments with high spatial resolution. nih.govrsc.org

The ability to genetically encode these versatile chemical handles directly into the protein backbone provides a level of precision and control that is difficult to achieve with traditional chemical modification methods. researchgate.net This has profound implications for basic research, enabling a more detailed understanding of protein function, as well as for applied fields like materials science and medicine. researchgate.netnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C15H22N4O2 |

|---|---|

Molecular Weight |

290.36 |

Synonyms |

cyclohexanaminium (S)-2-azido-3-phenylpropanoate; N3-Phe-OH |

Origin of Product |

United States |

Synthesis and Functionalization Strategies of D Azidophenylalanine

Derivatization and Chemical Modification of the Azide (B81097) Moiety

The primary utility of incorporating D-azidophenylalanine into a peptide is the bioorthogonal reactivity of its azide group. This functional group allows for specific chemical modifications without interfering with the native functional groups present in the peptide.

The azide moiety is a versatile handle for several powerful ligation reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. nih.govmedchemexpress.com This reaction is highly efficient and specific, allowing for the attachment of various molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug payloads.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of copper catalysts in biological systems, a copper-free version of the click reaction was developed. SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN), which reacts rapidly with the azide group without the need for a catalyst. nih.govmedchemexpress.com

Staudinger Ligation: The azide can react with a specifically engineered triarylphosphine to form an amide bond. This reaction provides a traceless method for ligating molecules. vectorlabs.com

Photochemical Modification: Upon irradiation with UV light, the aryl azide group can generate a highly reactive nitrene species. nih.gov This nitrene can insert into nearby C-H or N-H bonds, making it a powerful tool for photo-crosslinking studies to map peptide-protein interactions. vectorlabs.com

It is important to note that the azide group can be unstable under certain physiological conditions and may be reduced to an amine (forming D-aminophenylalanine). nih.gov However, methods have been developed to chemoselectively restore the azide from the amine using a pH-tunable diazotransfer reaction, thereby recovering the functionality for subsequent modifications. nih.gov

Pre-incorporation Functionalization Strategies

Pre-incorporation functionalization refers to the chemical modifications of the D-azidophenylalanine molecule before its incorporation into a peptide or protein chain. This approach allows for the introduction of various functionalities to the amino acid, which can then be carried into the final peptide or protein product.

A primary strategy for the synthesis of D-azidophenylalanine involves a multi-step process starting from D-phenylalanine. A common route includes the iodination of the phenyl ring, followed by protection of the amino group, typically with a Boc (tert-butyloxycarbonyl) group. The subsequent key step is a copper-catalyzed azidation to replace the iodine atom with an azide group. Finally, deprotection of the amino group yields D-azidophenylalanine. While a specific synthesis for the D-isomer is not extensively detailed in readily available literature, the methods established for the L-isomer are generally applicable with the appropriate starting enantiomer.

The formation of the cyclohexylammonium (CHA) salt is a common practice for improving the handling and storage of amino acids. This is achieved by treating the free amino acid with cyclohexylamine. The resulting salt often exhibits enhanced stability and solubility characteristics.

While the primary "functionalization" at this stage is the introduction of the azide group itself, the synthetic route offers opportunities for further modifications. For instance, derivatives of the phenyl ring could be synthesized prior to the azidation step to introduce other desired properties.

Post-incorporation Chemical Transformations

Post-incorporation chemical transformations involve the modification of the D-azidophenylalanine residue after it has been integrated into a peptide or protein sequence. The azide group is a bioorthogonal chemical reporter, meaning it is chemically inert to most biological functional groups, allowing for highly selective reactions within a complex biological environment.

Two of the most prominent post-incorporation transformations are the Staudinger ligation and azide-alkyne cycloaddition reactions, often referred to as "click chemistry".

Staudinger Ligation: This reaction occurs between the azide group of the D-azidophenylalanine residue and a phosphine-containing reagent. The reaction proceeds through an aza-ylide intermediate to form a stable amide bond. nih.govnih.gov This method is highly chemoselective and can be performed in aqueous environments, making it suitable for the modification of biological molecules. nih.gov

Azide-Alkyne Cycloaddition: This is a highly efficient and versatile [3+2] cycloaddition reaction between the azide and an alkyne to form a stable triazole ring. This reaction can be catalyzed by copper(I), or it can be performed as a strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes, which eliminates the need for a potentially toxic metal catalyst. medchemexpress.com These reactions are known for their high yields, stereospecificity, and tolerance of a wide range of functional groups. medchemexpress.com

These post-incorporation strategies enable the site-specific attachment of a wide variety of molecules to peptides and proteins containing D-azidophenylalanine, including:

Fluorophores: for imaging and tracking studies.

Biotin tags: for purification and detection.

Polyethylene (B3416737) glycol (PEG) chains: to improve solubility and pharmacokinetic properties.

Cross-linking agents: to study protein-protein interactions.

Therapeutic agents: to create targeted drug conjugates.

The ability to selectively modify proteins and peptides at specific sites using D-azidophenylalanine has profound implications for the development of novel therapeutics, diagnostic tools, and advanced biomaterials.

Interactive Data Table: Key Reactions in D-Azidophenylalanine Functionalization

| Reaction Type | Reactants | Product | Key Features |

| Staudinger Ligation | Azide, Phosphine (B1218219) | Amide | Chemoselective, Forms a native-like amide bond |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) catalyst | 1,4-disubstituted Triazole | High yield, Fast kinetics |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | Triazole | Copper-free, Bioorthogonal |

Genetic Encoding and Biosynthetic Incorporation of D Azidophenylalanine

Engineering of Translational Machinery for Site-Specific Incorporation

The site-specific incorporation of any non-natural amino acid, including a D-amino acid, necessitates the creation of an orthogonal translation system (OTS). This system consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is mutually compatible but does not cross-react with the host cell's endogenous aaRSs and tRNAs nih.govresearchgate.netkjom.org.

The development of an orthogonal pair for D-azidophenylalanine would be a formidable task. The aaRS must be engineered to specifically recognize and charge D-azidophenylalanine onto its cognate tRNA. This typically involves:

Starting with a known orthogonal pair: A common strategy is to start with a promiscuous aaRS/tRNA pair from a different domain of life, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species, which have been extensively used for incorporating L-isomers of nnAAs researchgate.netkjom.orgresearchgate.netnih.govethz.ch.

Directed Evolution: The active site of the aaRS would need to be subjected to extensive mutagenesis and selection to alter its substrate specificity from an L-amino acid to D-azidophenylalanine. This process often involves multiple rounds of positive and negative screening to select for variants that efficiently charge the desired D-amino acid while discriminating against all 20 canonical L-amino acids researchgate.net.

Ribosome Engineering: The ribosome itself presents a significant hurdle for D-amino acid incorporation. The peptidyltransferase center (PTC) of the ribosome is inherently chiral and disfavors the accommodation of D-aminoacyl-tRNAs pnas.orgnih.govnih.gov. Research has shown that mutations in the 23S rRNA within the PTC can enhance the ribosome's tolerance for D-amino acids, thereby permitting their incorporation nih.govacs.org.

There is currently no published research detailing the successful design and optimization of an orthogonal tRNA/aaRS pair specifically for D-azidophenylalanine.

The most common method for site-specific incorporation of nnAAs is through the suppression of a nonsense codon, typically the amber stop codon (UAG) nih.govresearchgate.netnih.govoup.comdntb.gov.uanih.govrsc.org. The efficiency and fidelity of this process are critical for producing a homogenous protein product.

Suppression Efficiency: This refers to the percentage of times the ribosome incorporates the nnAA at the UAG codon versus terminating translation. Efficiency is influenced by the competition between the engineered suppressor tRNA and the host's release factors frontiersin.org. For D-amino acids, the efficiency is further hampered by the ribosome's intrinsic bias against them pnas.orgnih.gov.

Fidelity: This refers to the accuracy of incorporation, ensuring that only the intended nnAA is incorporated at the target site. The fidelity is primarily determined by the specificity of the engineered aaRS.

Quantitative data on the amber stop codon suppression efficiency and fidelity for D-azidophenylalanine is not available in the current body of scientific literature. For the L-isomer, pAzF, efficiencies can vary widely depending on the specific orthogonal system, the expression host, and the local sequence context of the UAG codon nih.govnih.gov.

The efficiency of amber suppression is known to be influenced by the nucleotides immediately surrounding the UAG codon, a phenomenon known as the "context effect" oup.comnih.gov. This can lead to significant variations in the yield of the full-length protein containing the nnAA. The specificity of incorporation, as mentioned, is a function of the engineered aaRS's ability to discriminate D-azidophenylalanine from other cellular amino acids.

Detailed studies on the context-dependent incorporation of D-azidophenylalanine have not been reported.

Evaluation of Protein Expression and Folding with Incorporated D-Azidophenylalanine

The incorporation of a D-amino acid into a protein, which is composed almost exclusively of L-amino acids, can have profound effects on its expression, folding, and stability.

The introduction of a D-amino acid can disrupt the local secondary and tertiary structure of a protein. The altered stereochemistry can interfere with the formation of α-helices and β-sheets and can introduce steric clashes nih.govmdpi.com.

Destabilization: Studies on the substitution of L-amino acids with their D-enantiomers have generally shown a destabilizing effect on protein structure nih.govmdpi.com. The extent of destabilization depends on the location of the substitution and the local structural context.

Resistance to Proteolysis: A significant advantage of incorporating D-amino acids is the increased resistance of the resulting peptide or protein to degradation by proteases, which are stereospecific for L-amino acid substrates mdpi.comnih.govnih.gov.

Specific data on the impact of D-azidophenylalanine incorporation on protein stability and structure is not available.

The following table illustrates the potential impact of D-amino acid substitution on protein stability, based on general findings in the field.

| Property | Expected Impact of D-Amino Acid Incorporation | Reference |

| Melting Temperature (Tm) | Likely Decrease | nih.gov |

| Secondary Structure | Potential Disruption of α-helices and β-sheets | nih.govmdpi.com |

| Tertiary Structure | Possible Local Unfolding or Misfolding | nih.gov |

| Protease Resistance | Significant Increase | mdpi.comnih.govnih.gov |

This table is illustrative and not based on experimental data for D-azidophenylalanine.

The low efficiency of D-amino acid incorporation often leads to low yields of the desired full-length protein. Several strategies can be employed to address this challenge:

Ribosome Engineering: As mentioned, modifying the ribosome to be more accommodating to D-aminoacyl-tRNAs is a key strategy nih.govacs.org.

Release Factor Deletion: Using host strains with a deleted or down-regulated release factor 1 (RF1), which recognizes the UAG stop codon, can reduce the competition for suppression and increase the yield of the full-length protein frontiersin.org.

Optimization of Orthogonal Pair Expression: Fine-tuning the expression levels of the orthogonal aaRS and tRNA can improve incorporation efficiency nih.govnih.gov.

Cell-Free Protein Synthesis (CFPS): CFPS systems offer a more controlled environment for nnAA incorporation, allowing for the direct supply of engineered components and the unnatural amino acid, which can sometimes lead to higher yields frontiersin.org.

The following table summarizes potential strategies to improve the expression of proteins containing D-amino acids.

| Strategy | Rationale | Potential Outcome | Reference |

| Ribosome Mutagenesis | Increase the ribosome's tolerance for D-aminoacyl-tRNAs. | Higher incorporation efficiency and protein yield. | nih.govacs.org |

| RF1 Knockout/Knockdown | Reduce termination at the amber stop codon. | Increased read-through and full-length protein synthesis. | frontiersin.org |

| Optimization of OTS Expression | Balance the levels of aaRS and tRNA for optimal charging and suppression. | Improved incorporation efficiency. | nih.govnih.gov |

| Cell-Free Systems | Direct control over reaction components and conditions. | Potentially higher yields of modified protein. | frontiersin.org |

This table is illustrative and not based on experimental data for D-azidophenylalanine.

While the genetic encoding of unnatural amino acids is a rapidly advancing field, the specific incorporation of D-azidophenylalanine , particularly as a CHA salt , remains an unexplored area of research based on the currently available scientific literature. The significant challenges associated with the ribosomal incorporation of D-amino acids necessitate substantial engineering of multiple components of the translational machinery. Although general principles and strategies for incorporating D-amino acids have been established, their specific application to D-azidophenylalanine has not been reported. Future research in this area would be required to provide the detailed findings and data requested in the user's outline.

Scientific Review: The Chemical Compound “D-azidophenylalanine CHA salt”

A comprehensive review of the available scientific literature reveals a significant gap in research concerning the genetic encoding and biosynthetic incorporation of D-azidophenylalanine, particularly as a cyclohexylammonium (CHA) salt. The natural machinery of protein synthesis, the ribosome, exhibits a high degree of stereospecificity, preferentially incorporating L-amino acids. While methods for incorporating unnatural amino acids into proteins, a technique known as genetic code expansion, are well-established, they have been predominantly developed and optimized for L-isomers.

Extensive searches for the genetic encoding, biosynthetic incorporation, and chemoselective manipulation of D-azidophenylalanine did not yield specific methodologies or detailed research findings analogous to those available for its L-counterpart, p-azido-L-phenylalanine (pAzF). The incorporation of D-amino acids into proteins via ribosomal synthesis remains a specialized and challenging area of research, and there is no evidence to suggest that a standard, efficient protocol exists for D-azidophenylalanine.

Furthermore, no specific data or significant mentions of the cyclohexylammonium (CHA) salt of D-azidophenylalanine were found within the context of these biological applications. The majority of commercially available and researched forms of azidophenylalanine are the free amino acid or its hydrochloride salt.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested outline focusing on the genetic encoding and biosynthetic incorporation of "this compound" due to the lack of available research data on this specific topic. The foundational premise of the requested article is not supported by current scientific literature.

Bioorthogonal Ligation Strategies Utilizing D Azidophenylalanine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction that facilitates the formation of a stable triazole linkage between an azide (B81097), such as the one on D-azidophenylalanine, and a terminal alkyne.

The mechanism of CuAAC involves the in situ generation of a copper(I) acetylide intermediate. This species then reacts with the azide moiety of D-azidophenylalanine in a stepwise manner. Computational and experimental studies suggest that the reaction proceeds through a dinuclear copper intermediate, which helps to lower the activation energy of the cycloaddition. The coordination of the azide to the copper acetylide is a key step, followed by cyclization and subsequent release of the triazole product. The regioselectivity of the reaction, exclusively yielding the 1,4-disubstituted triazole, is a hallmark of the copper-catalyzed process.

A significant challenge in applying CuAAC in living systems is the cytotoxicity of the copper catalyst. To mitigate this, extensive research has focused on optimizing reaction conditions. This includes the development of water-soluble ligands that stabilize the Cu(I) oxidation state, enhance the reaction rate, and reduce the required copper concentration. Furthermore, reducing agents like sodium ascorbate (B8700270) are commonly used to maintain the active Cu(I) state, although their use can generate reactive oxygen species. Therefore, the inclusion of sacrificial reductants or performing the reaction under anaerobic conditions can further enhance biological compatibility.

Table 1: Key Parameters for Biocompatible CuAAC Reactions This interactive table summarizes optimized conditions for CuAAC in biological settings.

| Parameter | Recommended Condition | Rationale |

| Copper Source | CuSO₄ with a reducing agent or Cu(I) salts | In situ reduction of Cu(II) is common; direct use of Cu(I) can be effective but requires inert atmosphere. |

| Reducing Agent | Sodium Ascorbate | Efficiently reduces Cu(II) to the active Cu(I) state in aqueous media. |

| Ligand | Water-soluble triazole-based ligands (e.g., THPTA) | Accelerates the reaction, stabilizes Cu(I), and minimizes side reactions and copper toxicity. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Ensures compatibility with biological macromolecules. |

| pH | 6.5 - 8.0 | Optimal range for catalyst activity and stability of biomolecules. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a cytotoxic copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained alkyne that reacts spontaneously with an azide-containing molecule like D-azidophenylalanine.

The driving force for SPAAC is the relief of ring strain in the cycloalkyne upon forming the more stable triazole ring. The design of these reagents is crucial for achieving rapid reaction kinetics. Early examples included cyclooctynes, and subsequent research has led to the development of more reactive derivatives. Modifications such as the fusion of benzene (B151609) rings to the cyclooctyne (B158145) core (e.g., dibenzocyclooctynes, DIBO) or the introduction of electron-withdrawing groups can significantly enhance the reaction rate. The choice of the strained alkyne allows for the tuning of reactivity and stability for specific biological applications. magtech.com.cn

The kinetics of SPAAC are a critical factor for its successful application in vivo, where low concentrations of reactants and the presence of competing nucleophiles can pose challenges. The second-order rate constants for SPAAC reactions can vary by several orders of magnitude depending on the specific strained alkyne used. researchgate.net For instance, biarylazacyclooctynone (BARAC) exhibits exceptionally fast reaction kinetics. magtech.com.cn The efficiency of SPAAC in complex biological environments, such as inside living cells or in blood plasma, has been demonstrated to be high, allowing for the specific labeling of biomolecules incorporating D-azidophenylalanine with minimal off-target reactions. nih.gov

Table 2: Comparison of Strained Alkynes for SPAAC This interactive table compares the characteristics of various strained alkynes used in SPAAC.

| Strained Alkyne | Abbreviation | Key Features |

| Bicyclononyne | BCN | Good stability and moderate reactivity. |

| Dibenzocyclooctyne | DIBO, DBCO | Increased reactivity due to ring strain; widely used. |

| Biarylazacyclooctynone | BARAC | Exceptional reaction kinetics, suitable for rapid labeling. magtech.com.cn |

| Tetramethylthioheptyne | TMTH | High reactivity but can be less stable. |

Staudinger Ligation with Azidophenylalanine

The Staudinger ligation is another bioorthogonal reaction that has been successfully employed for the modification of proteins containing azidophenylalanine. nih.govresearchgate.net This reaction occurs between an azide and a specifically engineered triarylphosphine. researchgate.net The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular reaction to form a stable amide bond, releasing phosphine (B1218219) oxide. nih.govthermofisher.com

A "traceless" version of the Staudinger ligation has also been developed, where the phosphine reagent is designed to be excised after the ligation, leaving behind no residual atoms at the ligation site. researchgate.netnih.gov This is particularly advantageous for the synthesis of native proteins from peptide fragments. nih.gov The reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it well-suited for biological applications. nih.govthermofisher.com The selective modification of proteins containing p-azidophenylalanine using Staudinger ligation has been demonstrated, highlighting its utility in protein engineering and functional studies. nih.govresearchgate.net

Emerging Bioorthogonal Reactions for Azide Conjugation

While the Staudinger ligation established the field of bioorthogonal chemistry, the demand for faster and more efficient reactions for in vivo applications has driven the development of new ligation strategies. acs.org Among the most significant emerging reactions for azide conjugation is the inverse electron-demand Diels-Alder (IEDDA) reaction, which offers exceptionally rapid kinetics without the need for a catalyst. rsc.orgnih.gov

The inverse electron-demand Diels-Alder (IEDDA) reaction has become a leading strategy for bioorthogonal labeling due to its unparalleled reaction speed and selectivity. rsc.orgresearchgate.net This reaction is a type of [4+2] cycloaddition involving an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile. sigmaaldrich.com For conjugation to azide-containing biomolecules like those incorporating D-azidophenylalanine, the azide is first functionalized with a strained alkene or alkyne dienophile (e.g., trans-cyclooctene (B1233481) (TCO) or norbornene), which then rapidly and irreversibly reacts with the tetrazine probe. nih.govresearchgate.net

The reaction mechanism proceeds through a cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release stable dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product. researchgate.net The key advantages of the IEDDA ligation are:

Exceptional Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants that can be several orders of magnitude higher than those for Staudinger ligation or even strain-promoted azide-alkyne cycloadditions (SPAAC). rsc.orgnih.gov

Biocompatibility: The reaction proceeds rapidly at physiological temperature and pH without the need for cytotoxic catalysts. nih.gov

Fluorogenic Potential: Many tetrazine probes are designed to be fluorogenic, meaning they become fluorescent only after reacting with the dienophile. This property minimizes background signal from unreacted probes, which is highly advantageous for imaging applications. rsc.org

The kinetics of IEDDA reactions make them particularly suitable for studying dynamic processes and labeling low-abundance molecules in living systems. acs.orgrsc.org The significant difference in reaction rates between IEDDA and other bioorthogonal chemistries is a critical factor in its widespread adoption.

| Bioorthogonal Reaction | Typical Reactants | Second-Order Rate Constant (M-1s-1) |

|---|---|---|

| Staudinger Ligation | Azide + Phosphine | ~0.002 - 1.12 |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Dibenzylcyclooctyne | ~2.0 |

| IEDDA Ligation | Tetrazine + Trans-cyclooctene | >100 |

Applications in Chemical Biology and Protein Engineering

Site-Specific Protein Labeling and Functionalization

The cornerstone of pAzF's utility is the ability to incorporate it at any desired position within a protein's amino acid sequence. This is achieved through genetic code expansion, where a unique codon (typically the amber stop codon, UAG) is reassigned to encode for pAzF. nih.gov An engineered aminoacyl-tRNA synthetase/tRNA pair ensures that pAzF is selectively added to the growing polypeptide chain only at the position of the reassigned codon. rsc.org

Once incorporated, the azide (B81097) group of pAzF provides a specific point for chemical modification. nih.gov It can undergo highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.govmedchemexpress.com SPAAC is particularly advantageous for studies in living systems as it does not require a toxic copper catalyst. nih.gov These reactions allow for the covalent attachment of a wide variety of molecules, including fluorescent dyes, affinity tags, and photo-crosslinkers, to a precise location on the protein of interest. nih.gov

Fluorescent Labeling and Imaging Probes

Site-specific incorporation of pAzF has revolutionized the fluorescent labeling of proteins for imaging. By attaching a fluorescent dye (a fluorophore) to the azide handle, researchers can visualize a protein's location, movement, and interactions within cells and organisms. nih.gov This method overcomes the limitations of traditional labeling techniques, such as the large size of fluorescent protein tags (e.g., GFP) or the non-specific nature of dye conjugation to native amino acids like lysine (B10760008) or cysteine. nih.gov

The process involves two steps: first, the protein of interest is expressed with pAzF at a specific site. Second, a fluorophore modified with a reactive alkyne group is introduced. The azide and alkyne "click" together, covalently linking the fluorophore to the target protein. nih.gov

A significant application of this technology is the imaging of proteins in their native environment: the living cell. researchgate.net The bioorthogonal nature of the SPAAC reaction allows for fluorescent labeling to be performed directly in live mammalian cells with minimal perturbation. nih.gov

One prominent study demonstrated this by incorporating pAzF into the tumor suppressor protein PTEN. nih.gov A TAMRA fluorophore equipped with a bicyclo[6.1.0]non-4-yne (BCN) group was then added to the live cells. The subsequent SPAAC reaction enabled real-time tracking of PTEN's spatiotemporal distribution within the cell. nih.gov This UAA-based labeling method provides a powerful tool to study the dynamic activities of intracellular proteins. nih.gov

Beyond cellular imaging, this technique has been extended to in vivo applications. For instance, a Fab antibody fragment targeting the immune checkpoint protein PD-L1 was labeled using pAzF. nih.gov Instead of a fluorophore, a chelating agent (NOTA) was clicked onto the azide handle for subsequent radiolabeling. This allowed for the mapping of PD-L1 biodistribution in mice using positron emission tomography (PET), a non-invasive imaging technique. nih.gov

| Protein of Interest | Labeling Chemistry | Attached Probe | Application | Organism/Cell Line |

| PTEN | SPAAC | TAMRA (fluorophore) | Live-cell imaging | HEK293 cells |

| αPD-L1 Fab | SPAAC | NOTA-BCN (for PET) | In vivo biodistribution | Mice |

| sfGFP | CuAAC / SPAAC | Various alkynes | Proof-of-concept | E. coli |

| Calmodulin | CuAAC | IR-probes | Conformational studies | E. coli |

This table summarizes examples of proteins labeled using p-azido-L-phenylalanine for various imaging and analytical applications.

Super-resolution microscopy techniques, which bypass the diffraction limit of light, demand small, bright, and photostable fluorescent probes. Site-specific labeling with organic dyes via pAzF is highly compatible with these requirements. While fluorescent proteins can be used, they are often larger and less photostable than small-molecule dyes. By placing a compact, bright fluorophore at a precise location on a protein, researchers can achieve higher resolution and localization accuracy in techniques like STORM and PALM. While the direct use of D-azidophenylalanine for this purpose is not widely documented, fluorescent D-amino acids (FDAAs) in general are used in super-resolution imaging to visualize bacterial cell wall biosynthesis at the nanoscale, demonstrating the utility of amino acid-based probes in this field.

Affinity Tagging and Purification Strategies

The azide handle of pAzF can also be used to attach affinity tags for protein purification. Instead of a fluorophore, a molecule with high binding affinity for a specific matrix, such as biotin (B1667282), can be clicked onto the protein. The biotinylated protein can then be easily purified from a complex cellular lysate using streptavidin-coated beads. This strategy allows for the efficient isolation of a target protein, even when it is expressed at low levels.

This approach complements traditional affinity tags like the polyhistidine-tag or FLAG-tag. The key advantage of using pAzF is the ability to attach the tag post-translationally and at any desired site, which can be useful if N- or C-terminal tags interfere with protein function or folding. Furthermore, bifunctional linkers containing both an alkyne and a cleavable moiety can be used, allowing for the tag to be removed after purification, yielding a native, unmodified protein.

Photo-Crosslinking for Proximity Mapping

p-Azido-L-phenylalanine is not only a bioorthogonal handle but also a photo-crosslinker. caymanchem.com The aryl azide group is photo-activatable; upon exposure to UV light (typically around 365 nm), it releases nitrogen gas (N2) to form a highly reactive nitrene intermediate. nih.gov This nitrene can rapidly and non-selectively insert into nearby C-H or N-H bonds, forming a stable covalent bond with adjacent molecules. nih.govnih.gov

This property is exploited to "trap" and identify transient or weak interactions between proteins and their binding partners (other proteins, nucleic acids, or small molecules). researchgate.net By incorporating pAzF at a specific site on a "bait" protein, researchers can create a covalent crosslink to any "prey" molecule that comes within a few angstroms of that site upon UV irradiation. researchgate.net

Photo-crosslinking with pAzF is a powerful method for mapping protein-protein interaction interfaces and identifying binding partners in a physiological context. researchgate.net The procedure involves incorporating pAzF at various positions on a protein of interest, irradiating the live cells or cell lysate with UV light to induce crosslinking, and then identifying the covalently linked protein complexes. nih.gov

The resulting crosslinked products can be detected by a shift in molecular weight on an SDS-PAGE gel and identified using mass spectrometry. nih.govnih.gov This technique provides direct evidence of an interaction and can pinpoint the specific region of contact.

For example, this approach was used in S. cerevisiae to investigate the interactions of the Hsp90 co-chaperone Aha1. nih.gov By incorporating pAzF at various sites in Aha1, researchers were able to capture a previously unobserved Aha1-Aha1 homodimer in vivo, highlighting the power of this technique to discover novel interactions in their native cellular environment. nih.gov

| Bait Protein | pAzF Position(s) | Identified Interactor(s) | Key Finding |

| Aha1 | Multiple positions | Aha1 (itself) | Revealed an in vivo homodimerization domain. nih.gov |

| NleE | Screening library | Host cell substrates | Identified direct targets of a bacterial effector protein. nih.gov |

| Calmodulin | F92, V108 | Binding peptides | Probed conformation-specific binding events. aip.org |

This table provides examples of studies where p-azido-L-phenylalanine was used as a photo-crosslinker to identify or map protein-protein interactions.

Exploring Protein-Biomolecule Interactions

The site-specific incorporation of D-azidophenylalanine into proteins provides a powerful tool for elucidating the intricate networks of protein-biomolecule interactions within their native cellular environment. The azido (B1232118) group serves as a photo-activatable cross-linking moiety. Upon exposure to UV light (typically around 365 nm), the aryl azide is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, effectively "capturing" transient or weak interaction partners. rsc.orgnih.gov This photo-cross-linking approach offers high spatiotemporal resolution, allowing researchers to map direct and dynamic interactions that are often missed by traditional biochemical methods. nih.gov

This technique has been widely applied to study protein-protein interactions (PPIs). For instance, by incorporating p-azido-L-phenylalanine (a stereoisomer of the subject compound with similar photo-cross-linking capabilities) at specific positions within a protein of interest, scientists can identify its binding partners in living cells. rsc.org One study successfully used this method to investigate the homodimerization of the co-chaperone Aha1 in S. cerevisiae. rsc.orgnih.gov Despite expectations of cross-linking to its known partner Hsp90, the experiment revealed a previously uncharacterized Aha1-Aha1 dimer, highlighting the power of in vivo cross-linking to uncover novel interactions under physiological conditions. rsc.org

The applications extend beyond binary interactions to mapping the interfaces of larger protein complexes. Researchers have used this method to delineate the residues at the physical interface of G protein-coupled receptor (GPCR) heterocomplexes, such as the serotonin (B10506) 5-HT2A and metabotropic glutamate (B1630785) 2 receptors, providing structural insights into their arrangement in living cells. researchgate.net

While extensively used for PPIs, the principle of photo-cross-linking with azidophenylalanine is also applicable to other biomolecules. It enables the capture of elusive enzyme-substrate interactions, providing direct evidence of the residues involved in catalysis. nih.gov The short cross-linking radius of the activated nitrene ensures that only molecules in close proximity (typically 3-5 Å) are covalently linked, offering a high degree of precision in identifying direct interaction sites. nih.gov This methodology holds significant potential for exploring other crucial biological interactions, such as those between proteins and nucleic acids or proteins and carbohydrates, thereby providing a more comprehensive understanding of cellular function.

Bioconjugation and Material Science Applications

The unique chemical properties of D-azidophenylalanine, particularly its azide moiety, make it a valuable component in the fields of bioconjugation and material science. The azide group can participate in highly specific and efficient bio-orthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netresearchgate.net These reactions allow for the precise attachment of various molecules and materials to proteins containing the azidophenylalanine residue.

Protein Immobilization and Surface Functionalization

Site-specific incorporation of D-azidophenylalanine into a protein's structure is a powerful strategy for controlled protein immobilization and surface functionalization. nih.gov Traditional methods for immobilization often rely on random chemical modification of surface-exposed residues like lysine or cysteine, which can lead to heterogeneous orientations and potential loss of protein function. nih.gov In contrast, genetically encoding D-azidophenylalanine at a specific site allows for uniform, oriented attachment of the protein to a surface.

One approach involves designing an artificial polypeptide scaffold that contains azidophenylalanine within its surface anchor domain. frontiersin.org This polypeptide can then be covalently attached to a treated surface via photocrosslinking of the azide group. frontiersin.org The other domains of the scaffold can be engineered to capture specific proteins, resulting in an ordered and functional protein film. frontiersin.org This method is particularly useful for the development of protein arrays and biosensors, where controlled orientation is critical for activity and signal detection. The ability to create site-specific protein devices through this technique has generated significant interest in improving molecular dynamics models to better predict optimal attachment sites. nih.gov

Development of Bio-responsive Materials

The incorporation of D-azidophenylalanine into polypeptides is a promising avenue for the creation of bio-responsive materials, such as hydrogels and nanocarriers. These materials can be designed to respond to specific biological stimuli or changes in their environment (e.g., pH, temperature, or the presence of specific enzymes). While research on poly(phenylalanine)-based materials for stimuli-responsive drug delivery systems is growing, the specific use of D-azidophenylalanine offers additional functionalities. researchgate.netnih.gov

For example, the azide group can be used as a reactive handle to cross-link polypeptide chains, forming hydrogels. The properties of these hydrogels can be tuned by controlling the placement and number of azidophenylalanine residues. Furthermore, the azide allows for the subsequent functionalization of the hydrogel with bioactive molecules, drugs, or imaging agents using click chemistry. This approach can be used to create "smart" materials that release a therapeutic payload in response to a specific biological trigger. For instance, a hydrogel could be designed to degrade and release a drug upon cleavage of a linker by a disease-associated enzyme.

| Material Type | Potential Application | Role of D-azidophenylalanine |

| Functionalized Surfaces | Protein microarrays, Biosensors | Covalent, site-specific immobilization via photocrosslinking or click chemistry. |

| Hydrogels | Drug delivery, Tissue engineering | Cross-linking of polymer chains, Post-synthesis functionalization with bioactive molecules. |

| Nanocarriers | Targeted drug delivery | Surface modification with targeting ligands (e.g., antibodies, peptides) via click chemistry. |

Engineering of Enzyme Biocatalysts

The integration of D-azidophenylalanine into enzymes offers new strategies for engineering robust and efficient biocatalysts for industrial applications. A major challenge in industrial biocatalysis is the instability of enzymes under harsh reaction conditions. nih.gov Immobilization is a common strategy to enhance enzyme stability and facilitate catalyst reuse.

By site-specifically incorporating D-azidophenylalanine into an enzyme's structure, it can be covalently immobilized onto a solid support in a controlled orientation. This site-specific attachment can prevent distortion of the active site and maintain or even enhance catalytic activity compared to random immobilization methods. msu.edu For example, an enzyme could be engineered to have D-azidophenylalanine at a location distant from the active site, allowing it to be tethered to a support without compromising its function. nih.gov This approach has been shown to improve the stability of enzymes against denaturants and freeze-thaw cycles. msu.edu The azide handle also allows for the attachment of polymers like polyethylene (B3416737) glycol (PEG) in a process known as PEGylation, which can improve the enzyme's stability, solubility, and pharmacokinetic properties. nih.gov

Proteomic and Mechanistic Studies

The ability to introduce D-azidophenylalanine into proteins site-specifically has significant implications for proteomics and the detailed mechanistic study of protein function. Its use as a photo-cross-linking agent, combined with advanced analytical techniques, allows for the identification of protein interaction networks and the structural characterization of protein complexes.

Mass Spectrometry-Based Characterization of Modified Proteins

Mass spectrometry (MS) is an indispensable tool for the characterization of proteins modified with D-azidophenylalanine. It is used to verify the successful and site-specific incorporation of the unnatural amino acid into the target protein. High-resolution mass spectrometers, such as ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) or Orbitrap instruments, can detect the precise mass shift corresponding to the replacement of a canonical amino acid with azidophenylalanine. frontiersin.org

Following photo-cross-linking experiments, MS is the primary method for identifying the captured interaction partners and mapping the sites of interaction. nih.govresearchgate.net The general workflow involves:

Cross-linking: The protein containing azidophenylalanine is irradiated with UV light to form a covalent bond with its interacting partner(s).

Purification: The resulting covalent complex is purified, often using affinity tags. researchgate.net

Proteolytic Digestion: The complex is digested into smaller peptides using enzymes like trypsin.

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). researchgate.net

The analysis of the resulting MS/MS data is a significant challenge. Specialized database search algorithms and software are required to identify the "cross-linked peptides"—two separate peptide chains covalently joined by the remnant of the azidophenylalanine linker. nih.govnih.gov The fragmentation pattern of these cross-linked peptides in the mass spectrometer provides the necessary information to identify the sequences of the two interacting peptides and pinpoint the specific residues at the interaction interface. nih.gov

Quantitative mass spectrometry techniques can also be employed to assess the efficiency of the cross-linking reaction and to study changes in protein interactions under different cellular conditions. One technical issue that can be monitored by MS is the potential reduction of the azide group to an amine (p-aminophenylalanine) within the cell, which can affect the efficiency of subsequent cross-linking or click chemistry reactions. Researchers have developed MS-based methods to quantify the extent of this reduction and even to chemically restore the azide group if necessary.

| MS Technique | Application in Azidophenylalanine Studies | Key Information Obtained |

| ESI-Q-TOF / Orbitrap | Intact protein analysis; Peptide analysis | Verification of azidophenylalanine incorporation; Accurate mass measurement of modified proteins and peptides. frontiersin.org |

| MALDI-TOF | Analysis of peptide mixtures | Rapid screening of digestion products; Characterization of post-translational modifications. |

| LC-MS/MS | Analysis of complex peptide mixtures from digested protein complexes | Identification of cross-linked peptides; Sequencing of interacting peptides to map interaction sites. researchgate.netnih.gov |

Structural and Conformational Dynamics Probing

The ability to observe the dynamic nature of proteins is crucial for understanding their function. D-azidophenylalanine serves as a site-specific vibrational probe, offering insights into local protein environments and their changes over time. When incorporated into a peptide or protein, the azide group (–N₃) possesses a unique vibrational frequency that is highly sensitive to its immediate surroundings. This property is exploited in advanced spectroscopic techniques to monitor protein dynamics.

Infrared (IR) Spectroscopy: The azide asymmetric stretch vibration absorbs in a region of the infrared spectrum (around 2100 cm⁻¹) that is free from interference from other protein backbone or side-chain absorptions. rsc.org This clean spectral window allows for the precise tracking of the azide probe. Changes in the local environment, such as alterations in solvent exposure, hydrogen bonding, or electric fields, result in shifts in the azide's vibrational frequency. By monitoring these shifts, researchers can map conformational changes in real-time.

For instance, studies on the light-sensing protein rhodopsin have utilized azidophenylalanine to track the structural rearrangements that occur upon photoactivation. rsc.org By placing the probe at specific locations within the protein, scientists can follow the propagation of the signal from the chromophore to other parts of the protein machinery.

Ultrafast 2D IR Spectroscopy: This advanced technique provides even greater detail on protein dynamics, revealing information on the picosecond timescale. By using azidophenylalanine as a probe, researchers can measure the dynamics of protein structural fluctuations. nih.gov These measurements provide insights into the flexibility and conformational heterogeneity of proteins, which are often essential for their biological activity. For example, ultrafast IR spectroscopy has been used to probe the dynamics of BLUF (blue light using flavin) domain proteins, revealing site-specific information about light-driven structural changes. nih.gov

The table below summarizes key characteristics of D-azidophenylalanine as a probe for protein dynamics.

| Spectroscopic Technique | Information Gained | Timescale | Reference Example |

| FTIR Spectroscopy | Local environment polarity, hydrogen bonding, electric fields. | Milliseconds to seconds | Signal transduction in bacteriophytochromes. rsc.org |

| Ultrafast 2D IR Spectroscopy | Protein structural fluctuations, conformational heterogeneity. | Picoseconds to nanoseconds | BLUF domain photoactivation. nih.gov |

Deciphering Cellular Pathways and Mechanisms

Understanding how proteins interact with each other is fundamental to elucidating cellular pathways. D-azidophenylalanine CHA salt is a valuable tool for identifying and characterizing these protein-protein interactions through photo-cross-linking experiments.

Photo-Cross-linking: Upon exposure to UV light, the azide group of D-azidophenylalanine is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including interacting proteins, within a short radius (typically 3-5 Å). researchgate.net This "snapshot" of proximity allows for the capture of transient or weak interactions that are often difficult to detect using other methods.

The general workflow for a photo-cross-linking experiment involves:

Incorporation: The D-azidophenylalanine is incorporated into a protein of interest, often through solid-phase peptide synthesis for smaller proteins or peptides.

Interaction: The modified protein is allowed to interact with its potential binding partners within a cellular context or in vitro.

Photoactivation: The system is irradiated with UV light to initiate the cross-linking reaction.

Analysis: The resulting covalently linked protein complexes are then identified and characterized, typically using techniques like SDS-PAGE and mass spectrometry.

This approach has been successfully employed to map the interaction interfaces of protein complexes. For example, by systematically replacing residues at a protein-protein interface with azidophenylalanine, researchers can pinpoint the specific residues involved in the interaction. This has been applied to study G protein-coupled receptor (GPCR) dimerization, providing structural insights into these important signaling molecules in living cells. nih.gov

The following table provides examples of protein-protein interactions identified using azidophenylalanine-mediated photo-cross-linking.

| Protein of Interest | Interacting Partner Identified | Cellular Context | Significance |

| Metabotropic glutamate 2 receptor (mGluR2) | Serotonin 5-HT2A receptor (5-HT2AR) | Living cells | Delineates the heteromeric interface of a GPCR complex. nih.gov |

| Effector protein NleE | Host zinc finger protein ZPR1 | Host cells | Identifies a key interaction in bacterial pathogenesis. |

By providing a means to trap and identify protein interactions, this compound helps to piece together the complex network of interactions that govern cellular processes.

Advanced Methodological Developments and Future Research Directions

Expansion of Genetic Code to Incorporate Multiple Unnatural Amino Acids

The ability to genetically encode a single unnatural amino acid (UAA) has revolutionized protein engineering. A more advanced frontier is the simultaneous incorporation of multiple, distinct UAAs into a single protein. This powerful technique allows for the introduction of several unique chemical functionalities into one biomolecule, enabling sophisticated studies of protein function and the creation of novel protein conjugates. The incorporation of D-azidophenylalanine alongside other UAAs relies on the development of multiple, mutually orthogonal aminoacyl-tRNA synthetase/tRNA pairs. pnas.orgresearchgate.net

An orthogonal pair consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous pairs. nih.gov To incorporate two different UAAs, two unique orthogonal pairs are required. Each pair is engineered to recognize a different UAA and to suppress a distinct codon, typically a nonsense (stop) codon. For example, an evolved tyrosyl-tRNA synthetase (TyrRS)/tRNA pair from M. jannaschii might be used to incorporate azidophenylalanine in response to the amber stop codon (TAG), while a pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair is used to incorporate a second UAA, perhaps one with a keto or alkyne group, in response to the ochre (TAA) or opal (TGA) stop codon. nih.gov

Key research findings in this area include:

Development of Mutually Orthogonal Pairs: Researchers have successfully generated multiple orthogonal pairs that can function in the same cell without cross-reactivity. pnas.org For instance, pairs derived from archaeal ancestors have been evolved for use in E. coli. researchgate.net

Codon Reassignment: The strategy requires the reassignment of low-frequency codons, like the TAG, TAA, and TGA stop codons, or even four-base frameshift codons, to encode the new amino acids. pnas.orgnih.gov

Demonstrated Dual Incorporation: The simultaneous incorporation of two distinct UAAs into a single protein has been successfully demonstrated in both E. coli and mammalian cells. nih.gov This has enabled the creation of proteins with two different bioorthogonal handles, which can be independently labeled with different probes, such as a fluorophore and a therapeutic drug. nih.gov

This expansion of the genetic lexicon moves beyond simple substitution to the creation of proteins with multiple, precisely placed chemical tools, paving the way for advanced biomaterials and multi-functional biologics.

Development of Next-Generation Bioorthogonal Tools

The azide (B81097) moiety of azidophenylalanine is the key to its utility, serving as a chemical handle for bioorthogonal ligation. These reactions occur within living systems without interfering with native biochemical processes. nih.govnih.gov The development of new and improved bioorthogonal reactions is critical for enhancing the specificity, reaction speed, and biocompatibility of labeling technologies.

Initially, the Staudinger ligation was a pioneering method for reacting azides with engineered phosphines to form a stable amide bond. However, this reaction suffers from relatively slow kinetics and the potential for oxidation of the phosphine (B1218219) reagents. nih.govacs.org

A major advancement was the introduction of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , often called "click chemistry." This reaction is extremely efficient and regiospecific, but its reliance on a copper catalyst, which can be toxic to living cells, limits its in vivo applications. acs.orgresearchgate.net

To address the toxicity of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a metal catalyst. This has made it a preferred method for live-cell and in vivo labeling. acs.orgresearchgate.net Ongoing research focuses on creating next-generation tools by optimizing these reactions:

Advanced Cyclooctynes: New cyclooctyne (B158145) derivatives have been developed with improved reaction kinetics and stability, overcoming some limitations of early versions. researchgate.net

Biocompatible Catalysis: For catalyst-dependent reactions, new ligands and catalyst systems are being explored to reduce toxicity. For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative that can function under biocompatible conditions. chimia.ch

Photo-inducible Reactions: Light provides an exceptional level of temporal and spatial control. Photo-activatable bioorthogonal reactions allow researchers to initiate the labeling process at a specific time and location by shining light, offering precise control over the modification of proteins containing azidophenylalanine. chimia.ch

| Reaction Type | Key Features | Advantages | Disadvantages |

| Staudinger Ligation | Reaction between an azide and a phosphine to form an amide bond. | Highly selective; no catalyst required. | Slow reaction kinetics; phosphines can be prone to oxidation. nih.gov |

| CuAAC (Click Chemistry) | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Very fast and efficient; high regioselectivity. | Copper catalyst is toxic to living cells, limiting in vivo use. acs.orgresearchgate.net |

| SPAAC | Strain-promoted reaction between a cyclooctyne and an azide. | No catalyst required, making it ideal for live-cell and in vivo applications. | Kinetics can be slower than CuAAC; some cyclooctynes can have off-target reactivity. acs.org |

| RuAAC | Ruthenium-catalyzed reaction between an alkyne and an azide. | Biocompatible catalysis possible; offers different regioselectivity than CuAAC. | Requires a metal catalyst; less commonly used than SPAAC for in vivo work. chimia.ch |

Integration with Complementary Analytical and Imaging Techniques

The incorporation of D-azidophenylalanine provides a powerful hook for attaching a wide array of probes, enabling the study of protein function, localization, and dynamics through various advanced analytical methods. nih.govnih.gov

Positron Emission Tomography (PET) and Fluorescence Imaging: One of the most impactful applications is in molecular imaging. By using SPAAC to "click" a chelating agent carrying a positron-emitting radionuclide (like ⁶⁴Cu or ⁸⁹Zr) onto the azide handle, proteins can be tracked non-invasively in whole organisms using PET. nih.govresearchgate.net This has been used to map the in vivo biodistribution of immune checkpoint proteins like PD-L1, providing insights into their off-target effects. nih.gov Similarly, attaching a fluorophore allows for high-resolution tracking of proteins within live cells using fluorescence microscopy, enabling real-time observation of protein localization and dynamics. nih.govnih.gov This dual capability allows for seamless translation from microscopic cellular studies to macroscopic whole-body imaging. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy: The azide group possesses a unique asymmetric stretching vibration that absorbs light in a spectral window (around 2100 cm⁻¹) where no other natural protein components absorb. rsc.orgnih.gov This makes the azide an excellent infrared probe. The exact frequency of this vibration is highly sensitive to the local electrostatic environment of the amino acid. By incorporating azidophenylalanine at specific sites, researchers can use FTIR difference spectroscopy to track subtle, site-specific changes in protein conformation during processes like signal transduction in real-time. rsc.orgrsc.orgresearchgate.net This technique has been used to elucidate the activation mechanisms of G protein-coupled receptors and photosensory proteins. nih.govresearcher.life

| Technique | Principle | Information Gained |

| PET Imaging | A PET tracer is attached to the azide. The tracer emits positrons, which are detected to create a 3D image of the protein's location. | Whole-body, quantitative biodistribution of a protein in vivo. nih.gov |

| Fluorescence Imaging | A fluorescent dye is attached to the azide, allowing the protein to be visualized with a microscope. | Real-time tracking of protein localization and dynamics in live cells. nih.gov |

| FTIR Spectroscopy | The azide's unique vibrational frequency is measured. Changes in this frequency report on the local chemical environment. | Site-specific, real-time information about protein conformational changes. rsc.orgnih.gov |

Addressing Challenges in Specificity, Efficiency, and In Vivo Applications

Despite its power, the use of azidophenylalanine is not without challenges. Addressing these limitations is a key focus of ongoing research to make the technology more robust and widely applicable.

Specificity and Efficiency of Incorporation: The efficiency of incorporating an unnatural amino acid in response to a stop codon can vary, leading to truncated protein products if suppression is incomplete. Significant effort has gone into improving the components of the orthogonal pair and the cellular context to boost the yield of the full-length, modified protein. nih.govnih.gov

Azide Reduction: A major challenge, particularly for in vivo applications, is the metabolic reduction of the azide group to an amine (para-aminophenylalanine). nih.gov This reduction is problematic because the resulting amine group is not reactive in bioorthogonal ligations, leading to a heterogeneous protein product where only a fraction of the incorporated UAAs can be labeled. The reduction can decrease the effective yield of functionalizable protein to 50-60% per azide site. nih.gov This issue is magnified when multiple azidophenylalanine residues are incorporated into the same protein. To combat this, researchers have developed chemical methods, such as pH-tunable diazotransfer reactions, to selectively and efficiently convert the unwanted amine back into the functional azide group post-translationally. nih.gov

Q & A

Q. How should researchers disclose potential conflicts of interest when studying proprietary CHA salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.